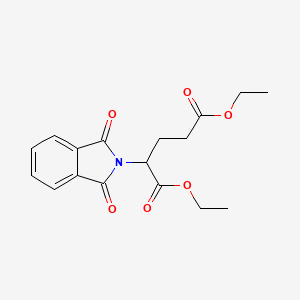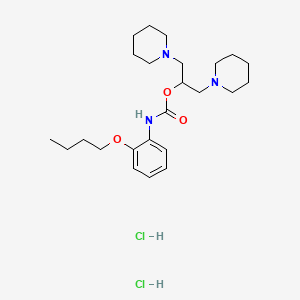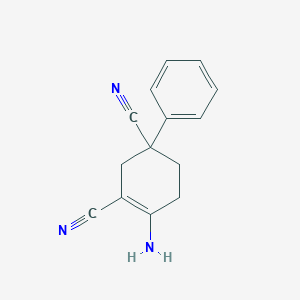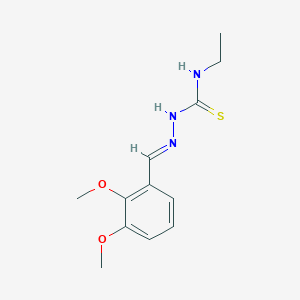
Diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a dioxoisoindole moiety attached to a pentanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate typically involves the reaction of phthalic anhydride with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxoisoindole moiety to a dihydroisoindole derivative.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioic acid.
Reduction: Formation of diethyl 2-(1,3-dihydroisoindol-2-yl)pentanedioate.
Substitution: Formation of substituted esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate involves its interaction with specific molecular targets. The dioxoisoindole moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-(1,3-dioxoisoindol-2-yl)butanedioate
- Diethyl 2-(1,3-dioxoisoindol-2-yl)hexanedioate
- Diethyl 2-(1,3-dioxoisoindol-2-yl)propanedioate
Uniqueness
Diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate is unique due to its specific pentanedioate backbone, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
14344-43-5 |
|---|---|
Formule moléculaire |
C17H19NO6 |
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate |
InChI |
InChI=1S/C17H19NO6/c1-3-23-14(19)10-9-13(17(22)24-4-2)18-15(20)11-7-5-6-8-12(11)16(18)21/h5-8,13H,3-4,9-10H2,1-2H3 |
Clé InChI |
VABJYLNCNZJJPV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)


![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)



![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11958615.png)

![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)
